2-bromo-5-methoxy-N-[4-(thiophen-2-yl)oxan-4-yl]benzamide
Description
Properties
IUPAC Name |
2-bromo-5-methoxy-N-(4-thiophen-2-yloxan-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO3S/c1-21-12-4-5-14(18)13(11-12)16(20)19-17(6-8-22-9-7-17)15-3-2-10-23-15/h2-5,10-11H,6-9H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVGOKKWOQUUIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NC2(CCOCC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-methoxy-N-[4-(thiophen-2-yl)oxan-4-yl]benzamide typically involves multiple steps, starting from commercially available starting materialsThe final step involves the formation of the oxan-4-yl group under specific reaction conditions, such as the use of a suitable base and solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability for commercial applications .
Chemical Reactions Analysis
Types of Reactions
2-bromo-5-methoxy-N-[4-(thiophen-2-yl)oxan-4-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of 5-methoxy-N-[4-(thiophen-2-yl)oxan-4-yl]benzamide.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium thiolate. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 2-bromo-5-formyl-N-[4-(thiophen-2-yl)oxan-4-yl]benzamide, while substitution of the bromine atom with an amine can produce 2-amino-5-methoxy-N-[4-(thiophen-2-yl)oxan-4-yl]benzamide .
Scientific Research Applications
2-bromo-5-methoxy-N-[4-(thiophen-2-yl)oxan-4-yl]benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-bromo-5-methoxy-N-[4-(thiophen-2-yl)oxan-4-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the presence of the thiophene ring may enhance its binding affinity to specific targets, contributing to its biological activity .
Comparison with Similar Compounds
Physicochemical and Electronic Properties
Table 3: Property Comparison
Structure-Activity Relationship (SAR) Insights
- Bromine Position: Bromine at position 2 (target) vs.
- Heterocyclic Moieties: Thiophene-oxane (target) vs. thienopyrazole () or sulfonamide () modifies conformational flexibility and π-system interactions .
- Methoxy vs. Bulkier Substituents : The 5-methoxy group in the target compound may engage in weaker hydrogen bonding compared to compound 29’s sulfonamide, impacting target affinity .
Biological Activity
2-bromo-5-methoxy-N-[4-(thiophen-2-yl)oxan-4-yl]benzamide is a complex organic compound that has garnered interest in the scientific community due to its potential biological activities. This article delves into its synthesis, biological properties, and applications based on diverse research findings.
Chemical Structure and Synthesis
The compound features a bromine atom, a methoxy group, an oxane ring, and a thiophene moiety, which contribute to its unique reactivity and biological properties. The synthesis typically involves multi-step organic reactions using solvents such as dichloromethane or tetrahydrofuran and catalysts like palladium or copper complexes. Key synthetic routes include:
- Formation of the Benzamide Core : The initial step involves the bromination of 5-methoxybenzamide.
- Introduction of the Oxane Ring : This is achieved through nucleophilic substitution reactions.
- Attachment of the Thiophene Ring : This can be accomplished via coupling reactions involving thiophene derivatives.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study highlighted that compounds with similar structures showed promising results against various bacterial strains, particularly Gram-positive bacteria like Bacillus subtilis and some fungi such as Candida albicans .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Bacillus subtilis | 25 µg/mL |
| Compound B | Escherichia coli | 50 µg/mL |
| Compound C | Candida albicans | 30 µg/mL |
Anticancer Activity
The compound's structural features suggest potential anticancer properties. In vitro studies have shown that certain derivatives can inhibit the proliferation of cancer cells, with one derivative demonstrating significant activity against breast cancer cell lines . The structure–activity relationship (SAR) analysis indicates that modifications in the thiophene and oxane rings can enhance cytotoxicity towards cancer cells.
Table 2: Anticancer Activity of Selected Derivatives
| Compound Name | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Derivative X | MCF-7 (Breast Cancer) | 15 |
| Derivative Y | A549 (Lung Cancer) | 20 |
| Derivative Z | HCT116 (Colorectal Cancer) | 18 |
Case Studies
- Analgesic Activity : A series of synthesized derivatives were screened for analgesic properties, with two compounds showing promising results in pain models .
- Antifungal Screening : Another study evaluated antifungal activity against Candida albicans, highlighting the efficacy of specific derivatives with lower MIC values compared to standard antifungal agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
